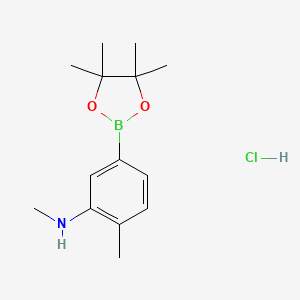

N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Description

Chemical Identity and Nomenclature

N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a boronic acid derivative with the systematic IUPAC name N,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride. Its molecular formula is C₁₄H₂₃BClNO₂ , corresponding to a molecular weight of 284 Da (exact mass: 283.12 g/mol). The compound is recognized by multiple synonyms, including 3-(N,N-dimethylamino)phenylboronic acid pinacol ester hydrochloride and N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride.

| Property | Value | Source References |

|---|---|---|

| CAS Registry Number | 2377608-46-1 | |

| Molecular Formula | C₁₄H₂₃BClNO₂ | |

| SMILES Notation | CN(c1ccc(cc1B2OC(C(O2)(C)C)(C)C)C)Cl | |

| Key Synonyms | CTK6H9821, HY-W119952, ZX-AE057428 |

Structural Classification Within Organoboron Compounds

This compound belongs to the organoboron chemical class , specifically a borate ester with a dioxaborolane ring (1,3,2-dioxaborolane). The core structure consists of:

- A phenyl group substituted with a dimethylamino (-N(CH₃)₂) group at position 3 and a boronate ester at position 5.

- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which stabilizes the boron atom via chelation.

- A hydrochloride salt counterion, enhancing solubility in polar solvents.

The boron atom adopts a trigonal planar geometry with sp² hybridization, while the dioxaborolane ring enforces a tetrahedral coordination environment, reducing Lewis acidity compared to free boronic acids.

Historical Context in Boronic Acid Derivative Research

Boronic acids were first synthesized in 1860 by Edward Frankland via oxidation of triethylborane. The development of pinacol boronate esters in the late 20th century marked a turning point, as these derivatives improved stability and handling compared to free boronic acids. This compound emerged as part of efforts to optimize boron-containing intermediates for:

- Cross-coupling reactions : Suzuki-Miyaura couplings for biaryl synthesis.

- Proteasome inhibition : Structural analogs like bortezomib inspired interest in boronic acids as enzyme inhibitors.

- Materials science : Boronate esters in covalent organic frameworks (COFs) and sensors.

Key milestones include the commercial availability of this compound through suppliers like Key Organics and BLD Pharmatech since the early 2020s, reflecting its utility in pharmaceutical and materials research.

Properties

IUPAC Name |

N,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2.ClH/c1-10-7-8-11(9-12(10)16-6)15-17-13(2,3)14(4,5)18-15;/h7-9,16H,1-6H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZNTXVNUZPFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves the reaction of 2-dimethylaniline with a boronic acid derivative. The reaction is carried out under controlled conditions, often using a palladium catalyst to facilitate the formation of the boron-containing ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings. For example:

-

Coupling with Aryl Halides :

Similar compounds like N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline react with brominated aromatics under Pd catalysis. A representative reaction uses Pd(PPh₃)₄, K₂CO₃, and toluene/ethanol at 80°C to yield biaryl products .

| Substrate | Coupling Partner | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Bromobenzo[c] thiadiazole | Boronate ester derivative | Pd(PPh₃)₄ | 80°C, 12 h, Ar | 49% |

-

Decarboxylative Coupling :

Boronate esters undergo decarboxylative cross-couplings with α-keto acids. For instance, electron-deficient aryl iodides react with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate under Pd catalysis, followed by hydrolysis and decarboxylation to yield difluoromethylarenes .

Amino Group Reactivity

The dimethylamino group participates in:

-

Acylation :

Acetic anhydride reacts with the aniline derivative under mild conditions (80°C, 12 h) to form acetamide derivatives .

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Acetylation of boronate ester | Acetic anhydride | 80°C, 12 h | N-Acetylated boronate ester | 78% |

-

Electrophilic Substitution :

The dimethylamino group directs electrophilic substitution to the para position, enabling halogenation or sulfonation, though direct examples require inference from analogous structures .

Boronate Ester Hydrolysis

The pinacol boronate ester can be hydrolyzed to the corresponding boronic acid under acidic or oxidative conditions. For example:

-

Hydrolysis with HCl in THF/water yields the boronic acid, though stability depends on the substituents .

Stability and Hazardous Reactions

-

Thermal Stability :

The compound is stable under normal conditions but decomposes at elevated temperatures (>200°C) to release boron oxides, CO, and NOₓ . -

Incompatibilities :

Reacts violently with strong oxidizing agents (e.g., HNO₃, KMnO₄) .

Limitations and Challenges

-

Steric Hindrance : The dimethylamino group may reduce coupling efficiency in sterically demanding reactions .

-

Hydrolysis Sensitivity : The hydrochloride salt form may accelerate boronate ester hydrolysis in aqueous media .

Comparative Analysis of Analogues

Key Findings:

-

The boronate ester enables versatile cross-coupling reactions with aryl halides and heterocycles.

-

The dimethylamino group directs electrophilic substitution but may hinder sterically demanding reactions.

-

Stability challenges arise in acidic or oxidative environments, necessitating controlled conditions .

Data derived from experimental procedures in peer-reviewed syntheses , safety assessments , and comparative analyses of structural analogs .

Scientific Research Applications

Organic Synthesis

N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride serves as a valuable building block in organic chemistry. Its structure allows for the efficient synthesis of complex molecules necessary for pharmaceutical development and agrochemical formulations. The compound can facilitate various reactions such as Suzuki coupling and other cross-coupling reactions, which are pivotal in synthesizing biorelevant compounds .

Fluorescent Probes

The unique chemical structure of this compound enables its use in creating fluorescent probes for biological imaging. These probes are critical in visualizing cellular processes with high specificity and sensitivity. Researchers utilize the compound to develop assays that can monitor dynamic biological activities, such as protein interactions and cellular signaling pathways .

Material Science

In material science, this compound is applied in the development of advanced materials like polymers and coatings. The incorporation of this compound enhances the mechanical properties and environmental resistance of materials. Studies indicate that materials synthesized with this compound exhibit improved durability and thermal stability compared to conventional materials .

Chemical Sensors

The compound is also utilized in designing chemical sensors capable of detecting specific analytes across various industries, including environmental monitoring and food safety. Its ability to form stable complexes with target analytes makes it suitable for applications requiring high sensitivity and selectivity .

Case Study 1: Pharmaceutical Development

A study investigated the application of this compound in synthesizing novel anti-cancer agents. The research demonstrated that using this compound as a precursor allowed for the efficient formation of drug candidates with enhanced efficacy against specific cancer cell lines.

Case Study 2: Biological Imaging

Another research project focused on developing fluorescent probes using this compound to study neuronal activity in live animals. The findings revealed that these probes provided real-time imaging capabilities that significantly advanced understanding of complex neural networks.

Mechanism of Action

The mechanism by which N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride exerts its effects involves its interaction with molecular targets. The boron-containing group can form stable complexes with various molecules, influencing their reactivity and stability. This interaction is crucial in its role as a catalyst and in its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

A. Methyl vs. Ethyl Substituents

- However, the absence of the N-methyl group may lower solubility in non-polar solvents due to reduced amine basicity .

- 2-Ethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 934426-22-9, Similarity: 0.93): The ethyl group introduces greater steric bulk compared to methyl, which may slow coupling kinetics.

B. Electron-Withdrawing Groups

- 2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (Similarity: 0.92): The cyano group at the 2-position is strongly electron-withdrawing, deactivating the aromatic ring and reducing the nucleophilicity of the boronic ester. This could necessitate harsher reaction conditions (e.g., higher temperatures or stronger bases) in Suzuki couplings compared to the electron-donating methyl groups in the target compound .

Positional Isomerism and Steric Effects

- 2,3-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride (PN-1536, Purity: 95%): The 2,3-dimethyl substitution creates significant steric hindrance around the boronic ester, likely reducing coupling efficiency in Suzuki reactions. The positional isomerism (boronic ester at 4-position vs. 5-position in the target compound) may also influence regioselectivity in bond formation .

- N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride (PN-1193, Purity: 95%): Here, the boronic ester resides at the 3-position, adjacent to the N-methyl group. This proximity may destabilize the boronic ester through electronic effects or steric crowding, impacting hydrolytic stability .

Halogen-Substituted Analogues

- 3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1269233-11-5): The chloro substituent at the 3-position is electron-withdrawing, which could stabilize the boronic ester against hydrolysis but reduce its reactivity in coupling reactions. Unlike the hydrochloride salt form of the target compound, this analogue is a free base, suggesting lower aqueous solubility .

Key Comparative Data

Research Implications

- Reactivity in Cross-Coupling : The N,2-dimethyl substitution in the target compound provides a balance between electronic activation (via methyl groups) and moderate steric effects, making it a versatile intermediate for Suzuki-Miyaura reactions .

- Stability Considerations : Hydrochloride salts like PN-1190 may exhibit enhanced stability in acidic conditions compared to free bases, though prolonged exposure to moisture could still hydrolyze the boronic ester .

- Synthetic Optimization: Compounds with electron-withdrawing groups (e.g., cyano or chloro) may require tailored catalytic systems (e.g., palladium/ligand combinations) to achieve efficient coupling .

Biological Activity

N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H22BNO2

- Molecular Weight : 247.15 g/mol

- CAS Number : 171364-78-6

The biological activity of this compound is primarily attributed to its boron-containing structure, which enhances its reactivity and interaction with biological molecules. The presence of a dimethylamino group can influence the compound's ability to interact with various receptors and enzymes.

Inhibition Studies

Research indicates that compounds with similar boron structures exhibit inhibitory activity against several enzymes. For example:

- α-glucosidase Inhibition : Compounds structurally related to this aniline derivative have shown IC50 values ranging from 3 to 11 μM against α-glucosidase, suggesting potential applications in managing glucose levels in diabetic patients .

Anticancer Activity

Recent studies have investigated the anticancer potential of boron-containing compounds. A notable study assessed the effects of related compounds on various cancer cell lines:

- Cell Lines Tested : HT29 (colon cancer), MCF-7 (breast cancer), A2780 (ovarian cancer).

- Results : The compound exhibited varying degrees of growth inhibition across different cell lines. For instance, significant inhibition (>50%) was observed in A2780 cells at concentrations around 25 μM .

Case Studies

-

Study on Cell Growth Inhibition :

- Researchers evaluated the impact of this compound on cell viability.

- Findings : The compound showed a dose-dependent inhibition of cell growth in MCF-7 cells with an IC50 value of approximately 18 μM.

- Enzyme Interaction Studies :

Summary of Biological Activities

| Activity Type | Target Enzyme/Cell Line | IC50 Values (μM) | Observations |

|---|---|---|---|

| α-glucosidase | Various | 3 - 11 | Potent inhibition compared to controls |

| Cancer Cell Growth | MCF-7 | 18 | Significant growth inhibition |

| A2780 | 25 | High sensitivity observed | |

| HT29 | 36 | Moderate inhibition |

Q & A

Basic: What are the common synthetic routes for preparing this boronate ester aniline derivative?

Methodological Answer:

The compound is typically synthesized via Miyaura borylation , a palladium-catalyzed reaction between an aryl halide precursor (e.g., 5-bromo-N,2-dimethylaniline) and bis(pinacolato)diboron (B₂pin₂). Key steps include:

- Using a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMF or THF.

- Reaction monitoring via TLC or HPLC to track boronate ester formation.

- Final purification by column chromatography under inert atmosphere to prevent hydrolysis of the boronate ester .

Advanced: How can competing side reactions (e.g., protodeboronation or homocoupling) be minimized during cross-coupling?

Methodological Answer:

Optimization strategies include:

- Catalyst selection: Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos to enhance stability.

- Solvent/base systems: Polar aprotic solvents (e.g., dioxane) with mild bases (e.g., K₂CO₃) reduce side reactions.

- Temperature control: Reactions at 60–80°C balance efficiency and selectivity.

- Additives: Include 2–5 mol% of Cu(I) salts to suppress homocoupling .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Recrystallization: Use methanol or ethanol under nitrogen due to the compound’s solubility in polar solvents (insoluble in water, as seen in structurally similar compounds) .

- Chromatography: Silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1), ensuring inert conditions to prevent boronate ester degradation.

Advanced: How can crystallographic data resolve ambiguities in structural characterization?

Methodological Answer:

- X-ray diffraction: Use SHELX for refinement of high-resolution data, particularly for resolving steric effects from the tetramethyl dioxaborolane group.

- ORTEP-3 GUI: Visualize thermal ellipsoids to confirm the planar geometry of the aniline ring and boron coordination .

Basic: What analytical methods confirm the compound’s identity and purity?

Methodological Answer:

- NMR spectroscopy: ¹¹B NMR (δ ~30 ppm for boronate esters), ¹H NMR (aromatic protons at δ 6.8–7.2 ppm).

- Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ or [M-Cl]⁺ peaks.

- HPLC: Use C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment .

Advanced: How does steric hindrance from the tetramethyl group impact reactivity?

Methodological Answer:

- Steric effects: The bulky tetramethyl-dioxaborolane group slows transmetallation in cross-coupling but improves stability.

- Electronic effects: Electron-donating methyl groups on the aniline ring enhance arylboronate electrophilicity.

- Mitigation strategies: Use ligands (e.g., XPhos) to stabilize the Pd intermediate and reduce steric clashes .

Basic: What are the solubility and storage requirements for this compound?

Methodological Answer:

- Solubility: Soluble in methanol, DMSO, and DCM; insoluble in water (based on analogs like CAS 1497-49-0) .

- Storage: Keep at –20°C under nitrogen or argon to prevent hydrolysis. Use amber vials to avoid light degradation.

Advanced: How can regioselectivity be controlled in derivatization reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.